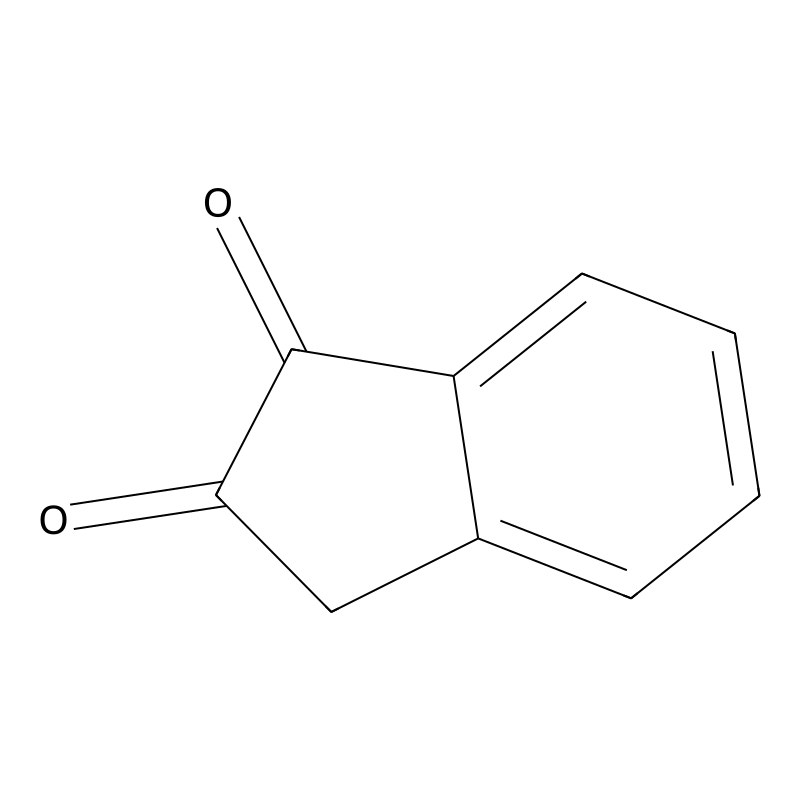

1H-Indene-1,2(3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1H-Indene-1,2(3H)-dione, also known as indenedione, is a relatively simple organic compound with the formula C₉H₆O₂. Its synthesis has been reported in various scientific publications, employing different methods often involving the oxidation of indene or its derivatives. For instance, one study describes its preparation using chromic acid oxidation of indene, while another utilizes silver nitrate as the oxidizing agent [].

Potential Biological Activities:

Research suggests that 1H-Indene-1,2(3H)-dione possesses several potential biological activities, making it an interesting subject for further investigation. Studies have explored its:

- Antimicrobial properties: Indenedione has been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.

- Anticancer properties: In vitro studies have indicated potential antitumor effects of indenedione against certain cancer cell lines []. However, further research is needed to understand its mechanisms of action and potential therapeutic applications.

- Antioxidant activity: Studies suggest that indenedione may exhibit antioxidant properties, potentially offering protection against oxidative stress-related damage [].

Other Applications:

Beyond its potential biological activities, 1H-Indene-1,2(3H)-dione has been explored in other scientific contexts, such as:

- Organic synthesis: Indenedione can serve as a building block for the synthesis of more complex organic molecules, finding applications in the development of new materials and pharmaceuticals.

- Chemical analysis: Due to its reactivity, indenedione has been employed in the analysis of certain functional groups in organic compounds.

1H-Indene-1,2(3H)-dione, also known as 1,2-Indanedione, is an organic compound with the molecular formula C₉H₆O₂. This compound is characterized by a vicinal diketone structure situated within an indane framework, which consists of a five-membered ring fused to a six-membered aromatic ring. The compound typically appears as a yellow solid and has notable chemical properties due to its diketone functional groups, which can participate in various

- Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used. For example, it can be oxidized using agents like chromic acid or silver nitrate .

- Reduction: Reduction reactions can convert 1H-Indene-1,2(3H)-dione into other compounds with different functional groups.

- Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, facilitating the formation of derivatives .

These reactions highlight the versatility of 1H-Indene-1,2(3H)-dione in synthetic organic chemistry.

1H-Indene-1,2(3H)-dione has diverse applications across various fields:

- Forensic Science: Its primary application is in forensic identification for revealing latent fingerprints on paper and thermal prints .

- Chemical Synthesis: It serves as a building block for synthesizing complex organic compounds, including polycyclic aromatic hydrocarbons and heterocycles .

- Industrial Uses: The compound is used in producing dyes and photoinitiators for polymerization processes and has applications in non-linear optical materials.

The synthesis of 1H-Indene-1,2(3H)-dione can be achieved through several methods:

- Oxidation of Indane: A common method involves the oxidation of indane using selenium dioxide or hydrogen peroxide under controlled conditions .

- Chromic Acid Oxidation: Another method reported in literature involves the use of chromic acid as an oxidizing agent for indane derivatives.

These methods allow for the efficient production of 1H-Indene-1,2(3H)-dione in laboratory settings.

Interaction studies of 1H-Indene-1,2(3H)-dione have focused on its reactivity with various biological molecules and its role in synthetic pathways. The compound's capacity to undergo decarbonylative cycloaddition reactions allows it to interact with carbon-carbon bonds in organic compounds effectively. These interactions are critical for understanding its potential pharmacological effects and applications in organic synthesis .

Several compounds share structural similarities with 1H-Indene-1,2(3H)-dione. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1H-Indene-1,3(2H)-dione | 606-23-5 | 0.97 |

| 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | 16440-98-5 | 0.94 |

| 1,3-Indanedione | 83-33-0 | 0.94 |

| Indan-1,3-dione | 579-07-7 | 0.97 |

Uniqueness of 1H-Indene-1,2(3H)-dione

The uniqueness of 1H-Indene-1,2(3H)-dione lies in its specific diketone structure within the indane framework, which distinguishes it from similar compounds such as 1H-Indene-1,3(2H)-dione. Its distinct reactivity patterns and applications in forensic science further enhance its significance in both academic research and practical applications.

Conventional Synthetic Approaches

1H-Indene-1,2(3H)-dione, commonly known as 1,2-indanedione, is a bicyclic diketone with molecular formula C₉H₆O₂ and molecular weight of 146.14 g/mol. Its synthesis has been approached through various methodologies, reflecting its importance in organic chemistry and practical applications.

Table 1: Physical and Chemical Properties of 1H-Indene-1,2(3H)-dione

Sandmeyer, Stolle, and Gassman Methods

The application of Sandmeyer, Stolle, and Gassman methods to the synthesis of 1H-Indene-1,2(3H)-dione represents an area where current literature is limited. These classical methods, widely used in heterocyclic chemistry, have potential applications in the synthesis of this compound, though specific protocols are not extensively documented in the available literature.

The Sandmeyer method, traditionally used for introducing halogens or cyano groups through diazonium salts, could potentially be adapted for the synthesis of functionalized indanediones through appropriate modifications of the benzene ring prior to cyclization. Similarly, the Stolle synthesis, known for its application in amide formation, might offer pathways to N-substituted derivatives through appropriate precursors.

The Gassman indole synthesis methodology, while primarily associated with indole preparation, shares mechanistic similarities that could be explored for the synthesis of indanedione derivatives, particularly those requiring precise control over substitution patterns. These approaches would require careful consideration of reaction conditions to control regioselectivity and yield.

Martinet Synthesis and Oxidation Protocols

While the classic Martinet synthesis is not specifically mentioned in relation to 1H-Indene-1,2(3H)-dione in available literature, several oxidation protocols have been established for its preparation:

Selenium Dioxide Oxidation

The oxidation of 1-indanone with selenium dioxide represents one of the most direct methods for synthesizing 1,2-indanedione. This approach involves:

- Starting material: 1-indanone

- Oxidizing agent: Selenium dioxide (SeO₂)

- Product: 1,2-indanedione

The reaction proceeds through α-selenium intermediates, with selenium dioxide selectively oxidizing the α-methylene position adjacent to the carbonyl group, resulting in the introduction of a second carbonyl functionality. This method is valued for its directness and relatively good yields, though proper handling of selenium compounds is essential due to their toxicity.

Alpha-Oximation Followed by Hydrolysis

This two-step synthetic route involves:

- Initial α-oximation of 1-indanone to form the corresponding oxime derivative

- Subsequent hydrolysis of the oxime to yield 1,2-indanedione

This approach offers advantages in terms of controlled introduction of the second carbonyl group and potentially milder reaction conditions compared to direct oxidation methods. The oximation step typically employs nitrous acid derivatives or similar reagents to introduce the nitrogen-containing functionality at the α-position, which is then converted to the carbonyl group during hydrolysis.

Direct Oxidation of Indene

The direct oxidative transformation of indene to 1,2-indanedione represents another synthetic pathway. This approach bypasses the need for pre-functionalized precursors like 1-indanone, though it may require more vigorous oxidation conditions. Various oxidizing agents have been employed for this transformation, with the specific choice affecting selectivity and yield.

Historical Context

Historically significant is the first synthesis of 1,2-diketohydrindene (1,2-indanedione) by Cava and co-workers in 1958. This pioneering work established the fundamental approaches to this compound's preparation, setting the stage for subsequent methodological refinements.

Table 2: Comparative Analysis of Key Synthesis Methods

C2- and N-Substituted Derivative Synthesis

The synthesis of C2- and N-substituted derivatives of 1H-Indene-1,2(3H)-dione represents an area of ongoing research interest, with several potential approaches:

C2-Substituted Derivatives

For C2-substituted derivatives, two primary strategies emerge:

Pre-functionalization of precursors before diketone formation:

- Starting with appropriately substituted indene or indanone derivatives

- Carrying the C2-substituent through the oxidation process

- This approach may require protection of sensitive functional groups during oxidation steps

Direct functionalization of the C2 position in the 1,2-indanedione:

- Exploiting the acidic nature of the C2-hydrogen

- Base-catalyzed reactions with appropriate electrophiles

- Transition metal-catalyzed C-H functionalization methodologies

The choice between these approaches typically depends on the nature of the desired substituent, with consideration for functional group compatibility and overall synthetic efficiency.

N-Substituted Derivatives

N-substituted derivatives represent a distinct class of compounds derived from 1H-Indene-1,2(3H)-dione. Their synthesis typically involves:

Condensation reactions with the carbonyl groups:

- Reaction with primary amines or ammonia to form imines or oximes

- Subsequent manipulations to form various nitrogen-containing heterocycles

- These approaches leverage the electrophilic nature of the carbonyl groups

Ring-expansion or transformation strategies:

- Introduction of nitrogen into the ring system through rearrangement reactions

- Construction of more complex heterocyclic systems using the indanedione as a building block

While these approaches are consistent with general organic chemistry principles, their specific application to 1H-Indene-1,2(3H)-dione derivatives requires careful optimization of reaction conditions to control selectivity and yield.

Comparative Analysis with Structural Isomers

A comparative analysis with the structural isomer 1H-Indene-1,3(2H)-dione (1,3-indanedione) provides valuable context for understanding the reactivity patterns and synthetic approaches applicable to 1,2-indanedione.

Table 3: Comparison of 1,2-Indanedione and 1,3-Indanedione

The distinct positioning of the carbonyl groups in these isomers leads to significant differences in their chemical behavior, particularly regarding enolization, participation in cycloaddition reactions, and general reactivity patterns. These differences can be exploited in developing selective synthetic methodologies for each isomer and their derivatives.

Classical Knoevenagel Condensation Mechanisms

The Knoevenagel condensation of 1H-Indene-1,2(3H)-dione represents a fundamental transformation in organic synthesis, proceeding through well-established mechanistic pathways that have been extensively studied and optimized. The classical approach involves the condensation of the active methylene group of 1H-Indene-1,2(3H)-dione with aromatic aldehydes under basic conditions, typically employing piperidine as the catalyst in ethanol solvent . This reaction demonstrates exceptional efficiency, with yields consistently exceeding 70% under mild conditions [2].

The mechanism initiates with the formation of an enolate ion from 1H-Indene-1,2(3H)-dione through deprotonation of the acidic methylene group at the C-2 position. This enolate intermediate subsequently undergoes nucleophilic attack on the carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate. The subsequent dehydration step, facilitated by the basic conditions, yields the final 2-arylidene-1H-indene-1,3(2H)-dione product with characteristic extended conjugation [2].

Research has demonstrated that the reaction conditions significantly influence both the yield and selectivity of the transformation. When performed in ethanol with catalytic amounts of piperidine at reflux temperature, the reaction typically completes within 2-6 hours, affording products in yields ranging from 75-91% [3]. The use of acetic acid as a mild acid catalyst has also proven effective, particularly for electron-deficient aldehydes that require additional activation .

Advanced Ninhydrin-Based Condensation

A particularly noteworthy advancement in Knoevenagel condensation methodology involves the reaction of 1H-Indene-1,2(3H)-dione with ninhydrin and malononitrile. This three-component reaction proceeds through a distinctive mechanism that initially generates a dicyanomethylene intermediate through the condensation of ninhydrin with malononitrile [4]. The resulting electrophilic intermediate then undergoes nucleophilic attack by the enolate form of 1H-Indene-1,2(3H)-dione, leading to the formation of complex heterocyclic structures.

The reaction mechanism involves three distinct stages: initial Knoevenagel adduct formation between ninhydrin and malononitrile, nucleophilic attack by the indanedione enolate with concurrent hydrogen cyanide elimination, and final intramolecular cyclization through amino-ketone coupling [4]. This transformation is particularly remarkable for its efficiency, proceeding in water at room temperature to yield products in up to 98% yield within 10 minutes [4].

The aqueous medium proves crucial for this transformation, as comparative studies in ethanol and acetonitrile demonstrate significantly reduced yields and extended reaction times. The superior performance in water is attributed to the enhanced reactivity of the dicyanomethylene intermediate and the favorable solvation of the ionic intermediates [4].

Sequential Condensation and Cyclization Cascades

The development of sequential condensation and cyclization pathways represents a significant advancement in the synthetic utility of 1H-Indene-1,2(3H)-dione. These cascade reactions combine the initial Knoevenagel condensation with subsequent intramolecular cyclization events, enabling the construction of complex polycyclic structures in a single synthetic operation [3] [5].

The most extensively studied cascade involves the reaction of 1H-Indene-1,2(3H)-dione with 1,1-enediamines, which proceeds through a Michael addition mechanism followed by intramolecular cyclization. The reaction initiates with the nucleophilic attack of the enediamine on the activated double bond of the benzylidene-indanedione, generating a stabilized intermediate through imine-enamine tautomerization [3]. This intermediate then undergoes enol-keto tautomerization and subsequent intramolecular cyclization, where the amino group attacks the carbonyl carbon, ultimately leading to water elimination and product formation [3].

The selectivity of these cascade reactions is highly dependent on the reaction conditions. When performed in ethanol at reflux temperature for 6 hours, the reaction preferentially yields indenodihydropyridine derivatives in 91% yield. However, when the same reaction is conducted in 1,4-dioxane under reflux conditions for 12 hours, oxidative aromatization occurs, producing indenopyridine compounds in 90% yield [3].

[1 + 1 + 1 + 3] Annulation Cascades

Transition Metal-Catalyzed Annulation Mechanisms

The [1 + 1 + 1 + 3] annulation cascade represents one of the most sophisticated transformations involving 1H-Indene-1,2(3H)-dione, enabling the rapid construction of complex polycyclic frameworks through the sequential combination of multiple reaction components. These transformations typically employ transition metal catalysts to facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation.

Copper-catalyzed intramolecular annulation reactions have emerged as particularly powerful tools for accessing substituted 1H-indenes through cascade processes. The mechanism involves an initial 5-exo-dig cyclization of conjugated enynones, where the carbonyl oxygen nucleophilically attacks the internal carbon of the alkyne in the presence of copper catalyst, generating a copper-carbene intermediate [6]. This intermediate then undergoes a sophisticated diene-carbene cyclization process, involving simultaneous 6π cyclization and reductive elimination, followed by a 1,5-hydrogen shift to yield the final indene products [6].

Detailed density functional theory calculations have elucidated the mechanistic pathway, revealing that the transformation proceeds through a stepwise process rather than a concerted mechanism. The copper-carbene intermediate, with a characteristic Cu-C bond length of 1.89 Å, undergoes nucleophilic attack by the vinylic double bond with an activation barrier of 9.9 kcal/mol, leading to the formation of an isoindene intermediate [6]. The subsequent 1,5-hydrogen shift occurs through a three-membered ring transition state with an energy barrier of 16.9 kcal/mol, ultimately generating the thermodynamically favored indene product [6].

Cobalt-Catalyzed Switchable Annulation

The development of cobalt-catalyzed switchable [4 + 1] and [4 + 1 + 1] annulation reactions represents a breakthrough in the controlled synthesis of spirocyclic compounds from 1H-Indene-1,2(3H)-dione derivatives. These transformations utilize 2-diazo-1H-indene-1,3(2H)-dione as the key annulation partner with aromatic amides, enabling condition-controlled access to distinct product families [7].

The [4 + 1] annulation pathway proceeds through the initial formation of a five-membered cobaltacycle intermediate via coordination of the nitrogen atoms of the aromatic amide to the cobalt(III) center. This intermediate undergoes concerted metalation-deprotonation, followed by coordination of the diazo compound with concurrent nitrogen elimination to generate a cobalt-carbene species [7]. The subsequent migratory insertion and reductive elimination steps afford the spiro indene-2,1'-isoindolinone products in yields ranging from 58-85% [7].

The [4 + 1 + 1] annulation variant involves an additional oxidative step, where the initially formed spiro indene products undergo Baeyer-Villiger oxidation in the presence of oxygen. This transformation utilizes molecular oxygen as both an oxidant and a reaction component, leading to the formation of spiro isochroman-3,1'-isoindolinone derivatives through oxygen insertion into the carbonyl-carbon bond [7]. The selectivity between the two pathways is controlled by the reaction atmosphere, with air favoring the [4 + 1] pathway and pure oxygen promoting the [4 + 1 + 1] transformation [7].

Mechanistic Insights and Selectivity Control

The mechanistic understanding of [1 + 1 + 1 + 3] annulation cascades has been significantly advanced through computational studies and experimental mechanistic investigations. The selectivity of these transformations is governed by several key factors, including the electronic nature of the substrate, the choice of catalyst system, and the reaction conditions.

In copper-catalyzed systems, the regioselectivity of the hydrogen shift step is crucial for determining the final product distribution. Computational studies reveal that the formation of the major regioisomer proceeds through a transition state that maintains conjugation between the indene and furan rings, whereas the minor regioisomer formation requires disruption of this conjugation system. This difference in conjugation stabilization leads to a predicted selectivity ratio of 180:1 at 55°C, which aligns well with experimental observations [6].

The cobalt-catalyzed switchable annulation systems demonstrate remarkable condition-dependent selectivity. The choice of solvent plays a crucial role, with ethyl acetate favoring the [4 + 1] pathway under air atmosphere, while acetonitrile promotes the [4 + 1 + 1] pathway under oxygen atmosphere. This selectivity is attributed to the different coordination environments provided by the solvents and the varying reactivity of the intermediate cobalt-carbene species toward oxygen insertion [7].

Spirocyclization and Heterocyclic Formation

Mechanisms of Spirocyclization

Spirocyclization reactions involving 1H-Indene-1,2(3H)-dione represent a sophisticated class of transformations that enable the construction of three-dimensional molecular architectures through the formation of quaternary carbon centers. These reactions typically proceed through formal annulation mechanisms that combine the electrophilic nature of the indanedione framework with various nucleophilic partners to generate structurally complex spirocyclic products.

The spirocyclization of 1H-Indene-1,2(3H)-dione derivatives with aromatic amides exemplifies the versatility of these transformations. The reaction mechanism involves the initial formation of a metallocarbene intermediate through the decomposition of diazo compounds in the presence of cobalt catalysts. This intermediate then undergoes insertion into the aromatic C-H bond of the amide substrate, followed by intramolecular cyclization to generate the spirocyclic framework [7].

The formation of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene derivatives through multicomponent reactions demonstrates the power of spirocyclization in diversity-oriented synthesis. These transformations proceed through the in-situ generation of heterocyclic ketene aminals from 1,1-bis(methylthio)-2-nitroethylene and diamines, which then react with bindone (generated from self-condensation of 1,3-indandione) to form the spirocyclic products [8].

Heterocyclic Formation Pathways

The formation of heterocyclic structures from 1H-Indene-1,2(3H)-dione encompasses a diverse array of reaction pathways, each offering unique advantages for accessing specific heterocyclic frameworks. The multicomponent reaction approach has proven particularly valuable for the rapid assembly of complex heterocyclic systems containing the indanedione core.

The synthesis of imidazolidin-2-ylidene-indenedione derivatives through three-component reactions in aqueous media represents a significant advancement in green chemistry applications. The reaction mechanism involves the initial formation of a Knoevenagel adduct between ninhydrin and malononitrile, followed by nucleophilic attack by ethylenediamine with concurrent hydrogen cyanide elimination. The resulting intermediate undergoes intramolecular cyclization through amino-ketone coupling, ultimately yielding the heterocyclic product in excellent yield [4].

The formation of pyrimidine-2-ylidene-indenedione derivatives follows a similar mechanistic pathway, with the key difference being the use of 1,3-diaminopropane as the nucleophilic partner. This subtle structural modification leads to the formation of six-membered pyrimidine rings fused to the indanedione core, demonstrating the versatility of these multicomponent transformations [4].

Cycloaddition Mechanisms

Cycloaddition reactions involving 1H-Indene-1,2(3H)-dione derivatives provide access to a wide range of polycyclic heterocyclic systems through mechanistically distinct pathways. The thermal decomposition of phenyliodonium ylides derived from lawsone generates highly reactive α,α'-dioxoketene intermediates that undergo [4 + 2] cycloaddition with electron-rich dienophiles [9].

The cycloaddition mechanism involves the initial formation of the reactive ketene intermediate through thermal extrusion of phenyliodonium species. This intermediate then undergoes Diels-Alder cycloaddition with enol ethers to generate 2,3-dihydro-2-alkoxy-indeno[1,2-b]pyrano-4,5-diones. The initially formed cycloadducts are thermally labile and undergo ring-opening tautomerization to yield alkoxyallylidene-indenedione derivatives under heating conditions [9].

Computational studies using density functional theory have provided detailed insights into the polar nature of these cycloaddition reactions. The calculations reveal that the reaction proceeds through a concerted but asynchronous mechanism, with the formation of the two new carbon-carbon bonds occurring at different rates. The high reactivity of the α,α'-dioxoketene intermediate is attributed to the electron-deficient nature of the ketene carbon, which readily undergoes nucleophilic attack by electron-rich dienophiles [9].

The photochemical approach to heterocyclic formation offers complementary reactivity patterns to the thermal methods. Sensitized photoexcitation of 2-diazo-1H-indene-1,3(2H)-dione in the presence of tetrahydrofuran leads to the insertion of the terminal nitrogen atom of the diazo group into the α-C-H bond of the solvent, producing N-alkylhydrazones in yields up to 71% [10]. This photochemical process proceeds through triplet excited states and represents a rare example of diazo compound reactions that retain both nitrogen atoms in the final product [10].

The scope of these photochemical transformations extends to the formation of various heterocyclic systems through careful control of the irradiation conditions. Direct photolysis of carbocyclic diazodiketones under different conditions leads to Wolff rearrangement products in yields up to 97%, demonstrating the versatility of photochemical approaches for accessing diverse heterocyclic frameworks [10].

The mechanistic understanding of these cycloaddition and spirocyclization reactions continues to evolve through the application of advanced computational methods and sophisticated mechanistic studies. The development of predictive models for reaction selectivity and the optimization of reaction conditions represent active areas of research that promise to further expand the synthetic utility of 1H-Indene-1,2(3H)-dione in heterocyclic synthesis.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant